![molecular formula C15H13N3O B2781710 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide CAS No. 861212-74-0](/img/structure/B2781710.png)
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
作用机制
Target of Action
The primary target of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activation of the FGFR triggers downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could be beneficial for bioavailability and subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.
生化分析
Biochemical Properties
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these receptors, which play an essential role in various types of tumors .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenecarboxamide moiety. One common synthetic route includes:
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of Benzenecarboxamide Moiety: This step involves the coupling of the pyrrolo[2,3-b]pyridine core with 4-methylbenzenecarboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
化学反应分析
Types of Reactions
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Medicinal Chemistry
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has been investigated for its potential therapeutic properties, particularly in the treatment of various cancers. The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and differentiation.
- Mechanism of Action : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells, particularly breast cancer cells.
Biological Studies
This compound is utilized in various biochemical assays to study enzyme interactions and cellular processes.
- Inhibition Studies : Research has demonstrated that it effectively inhibits FGFR1, FGFR2, and FGFR3, impacting downstream signaling pathways critical for tumor growth.
Industrial Applications
In addition to its medicinal uses, this compound is employed in the development of agrochemicals and other industrial products. Its unique chemical properties allow for the synthesis of complex organic molecules that are essential in various industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against breast cancer.
Case Study 2: Biochemical Assays
In another study focusing on enzyme interactions, researchers used this compound as a probe to investigate its effects on fibroblast growth factor signaling pathways. The findings indicated that treatment with this compound resulted in decreased phosphorylation levels of downstream targets involved in cell migration and proliferation.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and have similar biological activities.
Pyridine derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.
生物活性
The compound 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : Not explicitly listed but related compounds are cataloged under similar identifiers.
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit various biological activities, primarily through their interaction with specific kinases. These kinases are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.
- Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases, including SGK-1 and IKK2. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antiproliferative Effects : Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce cell cycle arrest and apoptosis in acute myeloid leukemia (AML) models .
Efficacy in Preclinical Models
A variety of preclinical studies have evaluated the efficacy of this compound:
- Acute Myeloid Leukemia (AML) : In xenograft models, compounds with similar structures have shown promising results in reducing tumor burden at low dosages (e.g., 15 mg/kg), outperforming traditional therapies like cytarabine .
- Pain Models : Some derivatives have been tested in models for acute and chronic pain, demonstrating efficacy that suggests potential applications beyond oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Pyrrole Ring : The presence of the pyrrole moiety is critical for binding affinity to target kinases.
- Substituents on the Benzene Ring : Modifications on the benzene ring can enhance or diminish biological activity; thus, careful optimization is necessary for developing potent analogs.
Study 1: Inhibition of SGK-1 Kinase
A study focused on the inhibition of SGK-1 kinase by pyrrolo[2,3-b]pyridine derivatives reported IC50 values in the low nanomolar range. This suggests a strong binding affinity and potential for therapeutic application in diseases mediated by SGK-1 activity .
Study 2: Antiproliferative Activity Against AML
In vitro assays demonstrated that this compound analogs displayed IC50 values as low as 0.008 μM against MV4-11 AML cells. This correlates with significant suppression of key signaling pathways involved in cell proliferation and survival, such as FLT3 and AKT pathways .
Data Summary
Activity Type | Target | IC50 Value (μM) | Model Used |
---|---|---|---|
Kinase Inhibition | SGK-1 | <0.01 | In vitro |
Antiproliferative | MV4-11 (AML cells) | 0.008 | Xenograft model |
Pain Relief | Acute Pain Model | Not specified | Animal model |
属性
IUPAC Name |
4-methyl-N-pyrrolo[2,3-b]pyridin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-4-6-13(7-5-11)15(19)17-18-10-8-12-3-2-9-16-14(12)18/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQDVBJQBNRFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。